N-Benzyl-N-boc-4-amino-2-butanone

説明

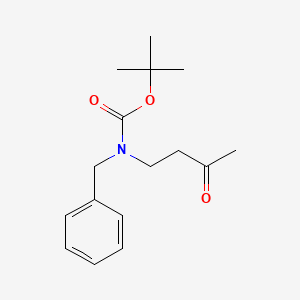

N-Benzyl-N-boc-4-amino-2-butanone is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 . It is a versatile compound widely used in scientific research, particularly in the synthesis of various complex phenomena, ranging from drug synthesis to molecular biology investigations.

Molecular Structure Analysis

The IUPAC name for N-Benzyl-N-boc-4-amino-2-butanone is tert-butyl benzyl (3-oxobutyl)carbamate . The InChI code for this compound is 1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 .Physical And Chemical Properties Analysis

N-Benzyl-N-boc-4-amino-2-butanone is a yellow to brown sticky oil to semi-solid substance . The compound is stored at room temperature .科学的研究の応用

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets. As amino functions often occur in this context, issues related to their protection become prominent . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Methods : The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available . These developments related to Boc-protection in peptide synthesis have already been comprehensively documented .

- Results : Boc-protection has become one of the most commonly used protective groups for amines . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context .

Application in Peptide Synthesis

- Field : Peptide Chemistry

- Summary : Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines . It is also useful in Merrifield solid-phase peptide synthesis .

- Methods : A vast array of acidic, neutral, and basic reagents have been applied as catalysts for this transformation .

- Results : N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Application in Ultrasound Irradiation

- Field : Green Chemistry

- Summary : A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

- Methods : The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The reaction rate with this reagent mixture varies dramatically with the NH-acidity of the substrates .

- Results : This method has been demonstrated to reach quantitative yields .

Dual Protection of Amino Functions

- Field : Organic Chemistry

- Summary : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods : Several methods have been described to introduce the Boc protecting group, using di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions .

- Results : Boc is ranked as “one of the most commonly used protective groups for amines” .

Application in Amide Synthesis

- Field : Organic Chemistry

- Summary : A novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides is described .

- Methods : This method is applicable to the synthesis of various amides .

- Results : The results suggest that this transformation is facile and readily applicable .

Application in Functionalization Reagent

- Field : Polymer Chemistry

- Summary : 4-(N-Boc-amino)piperidone, a piperidone derivative, may be used as a functionalization reagent for introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) .

- Methods : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Application in Ultrasound Irradiation

- Field : Green Chemistry

- Summary : A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions is described . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

- Methods : Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

- Results : This method has been demonstrated to reach quantitative yields .

Dual Protection of Amino Functions

- Field : Organic Chemistry

- Summary : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods : Several methods have been described to introduce the Boc protecting group, using di-tert-butyl dicarbonate, (Boc)2O, under a variety of conditions .

- Results : Boc is ranked as “one of the most commonly used protective groups for amines” .

Application in Amide Synthesis

- Field : Organic Chemistry

- Summary : A novel, direct, in situ-generated isocyanate-mediated transformation of N-Alloc-, N-Boc-and N-Cbz-protected amines into amides is described .

- Methods : This method is applicable to the synthesis of various amides .

- Results : The results suggest that this transformation is facile and readily applicable .

Application in Functionalization Reagent

- Field : Polymer Chemistry

- Summary : 4-(N-Boc-amino)piperidone, a piperidone derivative, may be used as a functionalization reagent for introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) .

- Methods : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEAYGQPKNZEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-boc-4-amino-2-butanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)